molecular formula C15H13Br2NO2 B14950016 3,4-Dimethylphenyl (2,4-dibromophenyl)carbamate

3,4-Dimethylphenyl (2,4-dibromophenyl)carbamate

Cat. No.: B14950016
M. Wt: 399.08 g/mol
InChI Key: RDSWERXGTFSAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-DIMETHYLPHENYL N-(2,4-DIBROMOPHENYL)CARBAMATE is a chemical compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. This compound is characterized by the presence of a carbamate group (-NHCOO-) linked to a 3,4-dimethylphenyl group and a 2,4-dibromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYLPHENYL N-(2,4-DIBROMOPHENYL)CARBAMATE typically involves the reaction of 3,4-dimethylphenyl isocyanate with 2,4-dibromophenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

3,4-Dimethylphenyl isocyanate+2,4-Dibromophenol3,4-DIMETHYLPHENYL N-(2,4-DIBROMOPHENYL)CARBAMATE\text{3,4-Dimethylphenyl isocyanate} + \text{2,4-Dibromophenol} \rightarrow \text{3,4-DIMETHYLPHENYL N-(2,4-DIBROMOPHENYL)CARBAMATE} 3,4-Dimethylphenyl isocyanate+2,4-Dibromophenol→3,4-DIMETHYLPHENYL N-(2,4-DIBROMOPHENYL)CARBAMATE

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYLPHENYL N-(2,4-DIBROMOPHENYL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine atoms in the 2,4-dibromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3,4-DIMETHYLPHENYL N-(2,4-DIBROMOPHENYL)CARBAMATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as developing new drugs or therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYLPHENYL N-(2,4-DIBROMOPHENYL)CARBAMATE involves its interaction with molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DIBROMOPHENYL N-(3,4-DICHLOROPHENYL)CARBAMATE
  • 2,4-DIBROMOPHENYL N-(2,4-DIMETHOXYPHENYL)CARBAMATE
  • N-(3,4-DIMETHYLPHENYL) 2-BROMOBENZAMIDE

Uniqueness

3,4-DIMETHYLPHENYL N-(2,4-DIBROMOPHENYL)CARBAMATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both dimethyl and dibromo substituents can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H13Br2NO2

Molecular Weight

399.08 g/mol

IUPAC Name

(3,4-dimethylphenyl) N-(2,4-dibromophenyl)carbamate

InChI

InChI=1S/C15H13Br2NO2/c1-9-3-5-12(7-10(9)2)20-15(19)18-14-6-4-11(16)8-13(14)17/h3-8H,1-2H3,(H,18,19)

InChI Key

RDSWERXGTFSAQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)NC2=C(C=C(C=C2)Br)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.